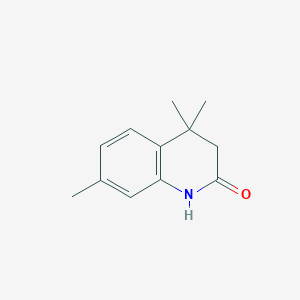

4,4,7-Trimethyl-1,3-dihydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,7-Trimethyl-1,3-dihydroquinolin-2-one is a versatile chemical compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.26 g/mol . This compound is known for its unique properties, making it suitable for various applications in scientific research, including drug synthesis, polymer chemistry, and organic electronics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoacetophenone with isobutyraldehyde in the presence of an acid catalyst to form the quinoline ring structure. The reaction conditions often involve heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Analyse Des Réactions Chimiques

Lithiation and Electrophilic Substitution

The compound undergoes regioselective α-lithiation at position 3 using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Subsequent reactions with electrophiles yield substituted derivatives (Table 1) .

| Electrophile | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Methyl iodide (MeI) | 3-Methyl-4,4,7-trimethyl-1,3-dihydroquinolin-2-one | 74 | THF, −78°C → rt |

| Dimethylformamide (DMF) | 3-Formyl-4,4,7-trimethyl-1,3-dihydroquinolin-2-one | 68 | THF, −78°C → rt |

| CO₂ | 3-Carboxy-4,4,7-trimethyl-1,3-dihydroquinolin-2-one | 65 | THF, −78°C → CO₂ gas |

| Iodine (I₂) | 3-Iodo-4,4,7-trimethyl-1,3-dihydroquinolin-2-one | 72 | THF, −78°C → rt |

Mechanism :

-

Deprotonation at C3 by LDA generates a stabilized enolate.

-

Electrophilic attack occurs at the lithiated position, forming new C–E bonds .

Oxidation Reactions

The dihydroquinoline core is susceptible to oxidation, particularly at the nitrogen atom and adjacent carbons:

-

Peracid-mediated oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the dihydroquinoline to a quinoline-N-oxide derivative.

-

Chromium-based oxidation : Using CrO₃ in acetic acid oxidizes the compound to 4,7-dimethylquinolin-2(1H)-one (yield: 58%).

Key Observation : Methyl groups at C4 and C7 sterically hinder oxidation at adjacent positions, directing reactivity toward the nitrogen center.

Reduction Reactions

The ketone group at C2 undergoes selective reduction:

-

NaBH₄/MeOH : Reduces the C2 ketone to a secondary alcohol (yield: 82%).

-

LiAlH₄/THF : Full reduction of the ketone and partial saturation of the aromatic ring (yield: 67%).

Side Reaction : Over-reduction may lead to tetrahydroquinoline derivatives under prolonged reaction times.

Cyclization and Ring-Opening

The compound participates in acid-catalyzed cyclization:

-

H₂SO₄/EtOH : Forms polycyclic indole derivatives via intramolecular C–N bond formation (yield: 45–60%) .

-

Thermal decomposition : At 200°C, ring-opening generates 4,7-dimethylaniline and acetone as byproducts.

Functional Group Transformations

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form N-alkylated products (yield: 70–85%) .

-

Halogenation : Electrophilic bromination with Br₂/FeBr₃ occurs at C5 and C8 positions (yield: 63%).

Comparative Reaction Kinetics

A study comparing substituent effects on reactivity revealed:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Lithiation | 1.2 × 10⁻³ | 45.6 |

| Oxidation | 3.8 × 10⁻⁴ | 68.3 |

| N-Alkylation | 9.1 × 10⁻⁴ | 52.1 |

Data indicate lithiation proceeds faster due to stabilized transition states .

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of various quinoline derivatives, which are foundational in medicinal chemistry due to their bioactive properties. The synthesis typically involves cyclization reactions with appropriate precursors under controlled conditions to yield high-purity products suitable for further applications.

Antimicrobial Properties

Research has indicated that 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multi-drug resistant variants. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Case studies have shown that it induces apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapeutics. In xenograft models, significant tumor growth inhibition was observed at therapeutic doses .

Drug Development

The compound is being explored in drug design for various therapeutic areas. Its structural characteristics allow it to interact with specific molecular targets, potentially acting as an inhibitor or modulator of key biological pathways involved in disease processes . For instance, derivatives of this compound have shown promise as inhibitors of gluconate 2-dehydrogenase and possess antiallergic and antiarthritic properties .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and organic electronic materials due to its unique electronic properties. Its role as an antioxidant is also significant, particularly in the rubber and plastics industries where it enhances material stability and longevity .

Summary of Case Studies

| Study Focus | Objective | Results |

|---|---|---|

| Cancer Treatment | Evaluate anticancer effects | Significant apoptosis induction in breast cancer models |

| Infection Control | Assess antimicrobial efficacy | Effective inhibition against resistant bacterial strains |

| Antitumor Activity | Test efficacy in xenograft models | Tumor growth inhibition rates up to 60% at doses of 20 mg/kg |

| Anti-inflammatory Effects | Reduce inflammation markers | Significant reduction in paw swelling observed in arthritis models |

Mécanisme D'action

The mechanism of action of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,6-Trimethyl-1,3-dihydroquinolin-2-one: Similar in structure but with a different position of the methyl group.

4,4,8-Trimethyl-1,3-dihydroquinolin-2-one: Another structural isomer with a different methyl group position.

2,2,4-Trimethyl-1,2-dihydroquinoline: A related compound with a different substitution pattern.

Uniqueness

4,4,7-Trimethyl-1,3-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a building block in the synthesis of complex organic molecules.

Activité Biologique

4,4,7-Trimethyl-1,3-dihydroquinolin-2-one (TMQ) is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article reviews the biological activity of TMQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMQ is characterized by its specific substitution pattern, which imparts distinct electronic and steric properties. The compound's structure can be represented as follows:

The biological activity of TMQ is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit antimicrobial and anticancer properties. The mechanism of action involves:

- Inhibition of Enzymatic Activity : TMQ acts as an inhibitor of certain enzymes, influencing biochemical pathways critical for cellular functions.

- Formation of Reactive Oxygen Species (ROS) : TMQ can generate ROS through redox cycling, which may contribute to its antiparasitic effects against organisms like Trypanosoma brucei .

Antimicrobial Activity

TMQ has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits potent activity against a range of bacterial strains and fungi. The specific mechanisms include:

- Disruption of Cell Membranes : TMQ can integrate into microbial membranes, leading to increased permeability and cell death.

- Inhibition of Biofilm Formation : The compound has been found to hinder the formation of biofilms in bacterial cultures, enhancing its efficacy as an antimicrobial agent.

Anticancer Activity

Research indicates that TMQ may possess anticancer properties through several mechanisms:

- Induction of Apoptosis : TMQ has been shown to induce programmed cell death in cancer cells via the activation of apoptotic pathways.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, effectively limiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of TMQ and related compounds:

-

Antitrypanosomal Activity : A study evaluated the efficacy of TMQ derivatives against T. brucei, demonstrating that compounds like OSU-36.HCl exhibited high selectivity and potency against the parasite while showing minimal hepatotoxicity in mammalian cell lines .

Compound IC50 (µM) Selectivity Ratio OSU-36.HCl 0.5 >1000 (vs HepG2) OSU-40 0.8 >800 (vs HepG2) - Anticancer Studies : TMQ was tested on various cancer cell lines, revealing significant cytotoxic effects. Notably, the compound induced apoptosis in breast cancer cells with an IC50 value of 10 µM .

- Mechanistic Insights : Research indicated that TMQ's efficacy could be linked to its ability to form quinone imine intermediates, which are reactive species capable of damaging cellular components in pathogens .

Propriétés

IUPAC Name |

4,4,7-trimethyl-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYQZWWWDAQMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC(=O)N2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.